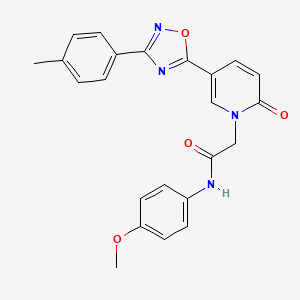

2,3-Dichloro-5-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of 2,3-Dichloro-5-nitrophenol and its derivatives involves various chemical reactions, including nitration and chlorination. For example, nitration of 4,5-dichloro- and 4,5-dichloro-6-nitro-2-methylphenols results in the formation of gem-dinitrocyclohex-3-enones, showcasing the compound's capacity for further chemical modification (Hartshorn et al., 1982). Another practical synthesis approach for related compounds involves hydrolysis under specific conditions to achieve high yields and purity (Ran & Pittman, 1993).

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-nitrophenol and its analogs has been determined using techniques such as X-ray diffraction. These studies reveal intricate details about the compound's geometry, including bond lengths and angles, providing insights into its chemical reactivity and interactions (Majerz et al., 1993).

Chemical Reactions and Properties

2,3-Dichloro-5-nitrophenol participates in various chemical reactions, demonstrating its reactivity and potential for creating diverse chemical compounds. Its reaction pathways often involve nitration, reduction, and substitution, which are fundamental in synthesizing complex organic molecules (Schenzle et al., 1999).

Physical Properties Analysis

The physical properties of 2,3-Dichloro-5-nitrophenol, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments. These properties influence its application in various fields of chemistry and environmental science. While specific studies on these properties were not directly found, they are typically investigated using standard laboratory techniques.

Chemical Properties Analysis

The chemical properties of 2,3-Dichloro-5-nitrophenol, including its acidity, basicity, and reactivity with other chemical compounds, play a significant role in its applications in chemical synthesis and environmental degradation processes. The compound's chemical behavior under different conditions helps in predicting its stability and reactivity (Butcher et al., 2007).

Scientific Research Applications

Synthesis and Environmental Applications

Synthesis Enhancement : A study by Wang Duo-yu (2012) explored the synthesis of a similar compound, 2,4-dichloro-5-nitrophenol, using chloroform as a substitute solvent. This research focused on improving yield and safety in the synthesis process.

Biodegradation Studies : Research by A. Schenzle et al. (1999) on 2-chloro-5-nitrophenol, a structurally similar compound, provides insights into biodegradation pathways. The study showed how this compound is utilized by Ralstonia eutropha JMP134 as a nitrogen, carbon, and energy source.

Atmospheric Concentration Studies : Stéphane Morville et al. (2006) conducted atmospheric sampling of various phenols and nitrophenols, including derivatives similar to 2,3-dichloro-5-nitrophenol, to understand their spatial and geographical variations.

Chemical Process and Environmental Impact

Chemical Preparation : Qin Xue-kong (2005) researched the preparation of 2,4-dichloro-3-ethyl-6-nitrophenol, another derivative, focusing on achieving high purity and yield.

Environmental Degradation : The study by D. Sreekanth et al. (2009) on the degradation of similar compounds, like 4-chloro-2-nitrophenol, provides valuable insights into the environmental degradation processes of such chemicals.

Environmental Presence and Impact : M. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting their environmental impact and sources.

Catalytic and Photolytic Activities

Catalytic Properties : E. Saka et al. (2015) synthesized 2,3-dichlorophenoxy substituted cobalt and iron phthalocyanines to catalyze aerobic oxidation of nitrophenols, demonstrating potential applications in chemical reactions.

Photolytic Studies : The research by Rui Chen et al. (2016) on 2,4-dichloro-6-nitrophenol, a photolytic product of a related compound, investigated its endocrine disruption potency.

Electronic Dynamics in Environmental Context : Sullivan Bailey-Darland et al. (2023) conducted studies on nitrophenols and nitrophenolates to understand their electronic dynamics, which can have implications for environmental applications.

Industrial and Biological Research

Industrial Application Research : R. Ran and C. Pittman (1993) synthesized 2,4-dichloro-3-methyl-6-nitrophenol, focusing on industrial applications and processes.

Molecular Interaction Studies : I. Majerz et al. (1994) explored the structure and IR spectrum of a hydrogen-bonded adduct of a related compound, 2,6-dichloro-4-nitrophenol, providing insights into molecular interactions.

Toxicity and Microbial Degradation Research : Mohammad R. Haghighi Podeh et al. (1995) studied the toxic effects and microbial degradation of nitrophenols in anaerobic systems, relevant for environmental and biological research.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2,3-Dichloro-5-nitrophenol are certain enzymes in bacteria that are capable of degrading this compound . These enzymes, such as the two-component FAD-dependent monooxygenase HnpAB, play a crucial role in the degradation of 2,3-Dichloro-5-nitrophenol .

Mode of Action

2,3-Dichloro-5-nitrophenol interacts with its targets by serving as a substrate for the enzymes involved in its degradation . For instance, HnpAB catalyzes the conversion of 2,3-Dichloro-5-nitrophenol to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This interaction results in the breakdown of the compound, thereby reducing its toxicity.

Biochemical Pathways

The degradation of 2,3-Dichloro-5-nitrophenol occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 2,3-Dichloro-5-nitrophenol to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .

Pharmacokinetics

Nitrophenolic compounds, in general, are known to have high gi absorption and can permeate the blood-brain barrier . . More research is needed to fully understand the ADME properties of 2,3-Dichloro-5-nitrophenol and their impact on bioavailability.

Result of Action

The result of the action of 2,3-Dichloro-5-nitrophenol is its degradation into less toxic compounds. This degradation process is beneficial for the environment as it reduces the toxicity of the compound . The degradation products, such as BT and maleylacetate, are less harmful and can be further metabolized by the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-5-nitrophenol. For instance, sunlight can promote the formation of nitrophenolic compounds in waters containing nitrite and natural organic matter . Additionally, the presence of certain bacteria capable of degrading 2,3-Dichloro-5-nitrophenol can influence its action and efficacy

properties

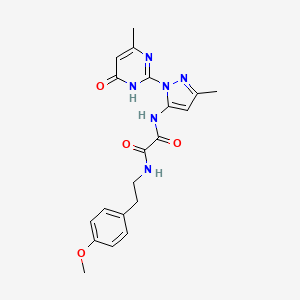

IUPAC Name |

2,3-dichloro-5-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYWSMHAVVJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-nitrophenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2484913.png)

![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)

![4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2484928.png)

![N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2484929.png)